molecular formula C15H10O5 B1671224 Emodin CAS No. 518-82-1

Emodin

Cat. No. B1671224
CAS RN: 518-82-1
M. Wt: 270.24 g/mol
InChI Key: RHMXXJGYXNZAPX-UHFFFAOYSA-N
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Description

Emodin is a natural anthraquinone derivative found in the roots and rhizomes of numerous plants, molds, and lichens . It is an active ingredient in various Chinese herbs including Rheum palmatum, Polygonum cuspidatum, and Polygonum multiflorum . Emodin has a wide range of biological activities, including diuretic, antibacterial, antiulcer, anti-inflammatory, anticancer, and antinociceptive .


Synthesis Analysis

Emodin has been synthesized through various methods. For instance, a novel compound biotinylated emodin was synthesized by a two-step acyl chloride method . In another study, a series of emodin derivatives were synthesized by binding emodin to an amino acid using linkers of varying lengths and composition .


Molecular Structure Analysis

Emodin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by hydroxy groups at positions 1, 3, and 8 and by a methyl group at position 6 .


Chemical Reactions Analysis

Emodin has been found to have a variety of pharmacological effects, including anti-inflammatory, anti-tumor, antibacterial, immune enhancement, lipid-lowering, blood glucose-lowering, kidney protection, etc .


Physical And Chemical Properties Analysis

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural anthraquinone compound widely found in Rhubarb palmatum L., Polygonum multijiorum Thunb., and other plants and Chinese herbal medicines .

Scientific Research Applications

Anti-Inflammatory Effects

Emodin exhibits significant anti-inflammatory properties. A study highlighted its role in reducing the activation of NLRP3 inflammasome, thereby attenuating interleukin (IL)-1β secretion and ameliorating severity in inflammation-related disorders (Han et al., 2015). Similarly, emodin's regulatory effects on inflammatory cytokines and NF-kappaB activation in macrophages further support its anti-inflammatory potential (Li et al., 2005).

Anticancer Activities

Emodin has been found to induce apoptosis in human cervical cancer cells through the activation of caspases-3, -9, and the cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003). Its role in inhibiting cancer cell invasion by suppressing activator protein-1 and NF-kappaB pathways has also been observed, particularly in controlling the expression of matrix metalloproteinases involved in cancer metastasis (Huang et al., 2004).

Metabolic Disorders

Emodin has shown promising results in addressing metabolic disorders. It has been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, showing potential in ameliorating metabolic disorders in diet-induced obese mice (Feng et al., 2010). Furthermore, its protective effect against high-fat diet-induced obesity through regulation of AMP-activated protein kinase pathways in white adipose tissue has been documented (Tzeng et al., 2012).

Cardiovascular Disease

Emodin'spotential in treating cardiovascular diseases is notable. It has been shown to enhance atrial natriuretic peptide secretion in cardiac atria, suggesting a role in the treatment of cardiovascular homeostasis impairment (Zhou et al., 2014). Additionally, a review on emodin's molecular mechanisms of action emphasizes its anti-cardiovascular disease properties, particularly in inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, and anti-oxidative contexts (Li et al., 2020).

Wound Healing

The topical application of emodin has been found to enhance the repair of excisional wounds in rats, indicating its potential in wound healing. This effect is attributed to the stimulation of tissue regeneration and regulating Smads-mediated TGF-beta(1) signaling pathway (Tang et al., 2007).

Dental Health

Emodin has also been explored for its effects on dental health, particularly in inhibiting the cariogenic properties of Streptococcus mutans and reducing the incidence and severity of caries in rats (Xu et al., 2014).

Safety And Hazards

Emodin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Emodin still has great potential to become promising therapeutic options to immune and inflammation abnormality, organ fibrosis, common malignancy, pathogenic bacteria or virus infections, and endocrine disease or disorder . Scientifically addressing concerns regarding the poor bioavailability and vague molecular targets would significantly contribute to the widespread acceptance of rhubarb not only as a dietary supplement in food flavorings and colorings but also as a health-promoting TCM in the coming years .

properties

IUPAC Name

1,3,8-trihydroxy-6-methylanthracene-9,10-dione
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InChI

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3
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InChI Key

RHMXXJGYXNZAPX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
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Molecular Formula

C15H10O5
Record name EMODIN
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DSSTOX Substance ID

DTXSID5025231
Record name Emodin
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Molecular Weight

270.24 g/mol
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Physical Description

Emodin appears as orange needles or powder. (NTP, 1992), Solid
Record name EMODIN
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions., Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041, Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions, Soluble in alcohol; insoluble in water
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Mechanism of Action

The anthraquinone mycotoxins emodin and skyrin were examined for the inhibitory effects on murine leukemia L1210 culture cells, oxidative phosphorylation of rat liver mitochondria, and Na+, K+-activated ATPase activity of rat brain microsomes to find the differences between their modes of toxic action. Skyrin exhibited a stronger inhibitory effect than emodin on the growth of L1210 culture cells. Emodin showed a stronger uncoupling effect than skyrin on mitochondrial respiration. Skyrin inhibited Na+, K+-activated ATPase activity of rat brain microsomes but emodin did not inhibit., ... Emodin induces apoptotic responses in the human hepatocellular carcinoma cell lines (HCC) Mahlavu, PLC / PRF / 5 and HepG2. The addition of emodin to these three cell lines led to inhibition of growth in a time- and dose-dependent manner. Emodin generated reactive oxygen species (ROS) in these cells which brought about a reduction of the intracellular mitochondrial transmembrane potential (Deltaym), followed by the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptosis., Emodin inhibited the activity of TPK and CK2 and the degradation of I-kappaB., ... Emodin-induced apoptosis of CH27 cells does not involve modulation of endogenous Bcl-X(L) protein expression, but appears to be associated with the increased expression of cellular Bak and Bax proteins., For more Mechanism of Action (Complete) data for EMODIN (9 total), please visit the HSDB record page.
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Product Name

Emodin

Color/Form

Orange needles from alcohol or by sublimation at 12 mm

CAS RN

518-82-1
Record name EMODIN
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Melting Point

493 to 495 °F (NTP, 1992), 256-257 °C, Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/, Pale yellow needles; mp: 225 °C /Trimethyl ether/, 266 - 268 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49,400
Citations
X Dong, J Fu, X Yin, S Cao, X Li, L Lin… - Phytotherapy …, 2016 - Wiley Online Library
… However, emodin could also lead to hepatotoxicity, kidney … Pharmacokinetic studies have demonstrated that emodin has … , toxicity and pharmacokinetics of emodin reported to date with …
Number of citations: 522 onlinelibrary.wiley.com
SC Hsu, JG Chung - BioMedicine, 2012 - Elsevier
… This review evaluates the pharmacological effects of emodin, a major … -emodin affects the expression of cytokines and the functions of leukocytes in Sprague Dawley rats [134]. Emodin …
Number of citations: 136 www.sciencedirect.com
G Srinivas, S Babykutty… - Medicinal research …, 2007 - Wiley Online Library
… Additionally, because of its quinone structure, emodin may … of emodin, in particular, its growth inhibitory effects. This review is an attempt to analyze the biological properties of emodin, a …
Number of citations: 354 onlinelibrary.wiley.com
PH Huang, CY Huang, MC Chen, YT Lee… - Evidence-Based …, 2013 - hindawi.com
… Several lines of evidence indicate that emodin and aloeemodin have … emodin and aloe-emodin on breast cancer cell proliferation. Our results indicate that both emodin and aloe-emodin …
Number of citations: 143 www.hindawi.com
CH Chang, CC Lin, JJ Yang, T Namba… - The American journal of …, 1996 - World Scientific
… Emodin, a major component of the AcOEt and CHCl 3 fractions from Ventilago leiocarpa Bunge (Rhamnaceae), was isolated. It exhibited anti-inflammatory effect on carrageenan-induced …
Number of citations: 190 www.worldscientific.com
CC Lin, CH Chang, JJ Yang, T Namba… - Journal of …, 1996 - Elsevier
A major component of ethyl acetate (EtOAc) and chloroform (CHCl 3 ) fractions of Ventilago leiocarpa Bunge (Rhamnaceae), emodin, was isolated and exhibited hepatoprotective …
Number of citations: 148 www.sciencedirect.com
HC Huang, JH Chang, SF Tung, RT Wu… - European journal of …, 1992 - Elsevier
The possible mechanism of immunosuppressive effect of emodin (1,3,8-trihydroxy-6-methylanthraquinone) was investigated in this study. Human mononuclear cells (10 6 cells/ml) were …
Number of citations: 146 www.sciencedirect.com
WT Wei, SZ Lin, DL Liu, ZH Wang - Oncology reports, 2013 - spandidos-publications.com
… of emodin. Our recent study revealed that emodin has therapeutic effects on pancreatic cancer through various antitumor mechanisms. Notably, the therapeutic efficacy of emodin in …
Number of citations: 139 www.spandidos-publications.com
I Izhaki - New Phytologist, 2002 - Wiley Online Library
… indirect effects of emodin on plant survival and reproduction is reviewed. Emodin in vegetative … In unripe fruit pulp, emodin may facilitate seed dispersal by protecting the immature fruit …
Number of citations: 334 nph.onlinelibrary.wiley.com
WG Wamer, P Vath, DE Falvey - Free Radical Biology and Medicine, 2003 - Elsevier
… Since a recent study indicated that topically applied aloe emodin increases the sensitivity of … emodin. We determined that incubation of human skin fibroblasts with 20 μM aloe emodin …
Number of citations: 103 www.sciencedirect.com

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